Silane, [(4-bromophenyl)methoxy]dimethylphenyl-
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Overview
Description
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- is a chemical compound that has gained attention in various fields of research and industry due to its unique properties and potential applications. This compound is characterized by the presence of a silane group bonded to a [(4-bromophenyl)methoxy]dimethylphenyl- moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- typically involves the reaction of a bromophenylmethanol derivative with a dimethylphenylsilane precursor. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as a palladium complex, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- involves its interaction with specific molecular targets and pathways. The silane group can form covalent bonds with various substrates, leading to the modification of surfaces and interfaces. The bromophenyl group can participate in electrophilic and nucleophilic reactions, enabling the compound to act as a versatile intermediate in chemical synthesis. The dimethylphenyl moiety contributes to the compound’s stability and reactivity, allowing it to engage in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Silane, (4-bromophenyl)methoxydiphenyl-: This compound has a similar structure but with an additional tert-butyl group, which can influence its reactivity and applications.
Tetrakis(4-bromophenyl)silane: This compound contains four bromophenyl groups attached to a silicon atom, making it a valuable intermediate for the synthesis of advanced materials.
Uniqueness
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
522613-36-1 |
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Molecular Formula |
C15H17BrOSi |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
(4-bromophenyl)methoxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,15-6-4-3-5-7-15)17-12-13-8-10-14(16)11-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
MIHLWZSBJBDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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